N-Acetyl-DL-allylglycine

Übersicht

Beschreibung

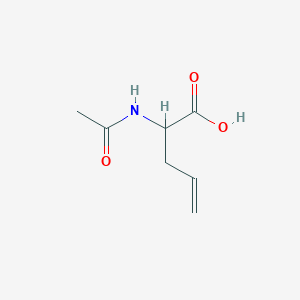

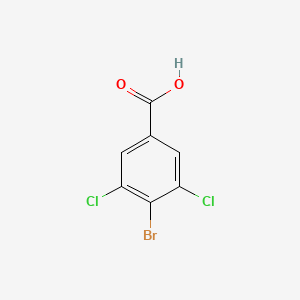

N-Acetyl-DL-allylglycine is a chemical compound with the molecular formula C7H11NO3 . It is also known by other names such as 2-Acetamido-4-pentenoic acid . It has an average mass of 157.167 Da and a monoisotopic mass of 157.073898 Da .

Synthesis Analysis

The synthesis of N-Acetyl-DL-allylglycine involves a dynamic kinetic resolution which allows 98% conversion of N-acetyl-DL-allylglycine into D-allylglycine in 18 hours at high substrate concentrations . Another synthesis method involves the reaction of ethyl 2-acetamido-2-(ethoxycarbonyl)-4-pentenoate with water and potassium hydroxide at 100 degrees Celsius for 3 hours .Molecular Structure Analysis

The molecular structure of N-Acetyl-DL-allylglycine consists of an acetyl group (CH3CO), an allyl group (CH2=CH-CH2), and a glycine residue (NH2CH2COOH) . The structure is characterized by a carboxyl group (-COOH), an amide group (-CONH2), and a double bond in the allyl group.Physical And Chemical Properties Analysis

N-Acetyl-DL-allylglycine has a molecular weight of 157.17 . It is stored at a temperature of -20°C . The compound is an anion at physiological pH, which is a result of N-acetylation removing a charge from the nitrogen .Wissenschaftliche Forschungsanwendungen

Enzymatic Biotransformation

N-Acetyl-DL-allylglycine can be converted into D-allylglycine through enzymatic biotransformation processes. This conversion is facilitated by a variant with sixfold activity identified in a selection assay, which allows complete conversion of N-Acetyl-DL-allylglycine into D-allylglycine within 18 hours at high substrate concentrations .

Neurological Disorder Research

The compound has been mentioned as an analogue of the alpha amino acid leucine with a chiral stereocenter, and its active L-enantiomer is under development for rare neurological disorders. This suggests its potential application in the development of treatments for such conditions .

Wirkmechanismus

Target of Action

N-Acetyl-DL-allylglycine primarily targets neurons, particularly in the vestibular nuclei . It has been shown to restore membrane potential in hyperpolarized/depolarized vestibular neurons following unilateral labyrinthectomy in guinea pigs . The compound also interacts with organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Mode of Action

It is believed to act directly on neurons . In the vestibular nuclei, N-Acetyl-DL-allylglycine has been shown to restore membrane potential in hyperpolarized/depolarized vestibular neurons . Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to OAT1, OAT3, and MCT1 .

Biochemical Pathways

It is known that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The compound’s acetylation has a profound impact on certain physicochemical properties, making N-Acetyl-DL-allylglycine drug-like compared to L-leucine .

Pharmacokinetics

N-Acetyl-DL-allylglycine is a translocated substrate for OAT1 and OAT3 with low affinity (Km 10 mM). In contrast, L-leucine is known to be transported by LAT1 with high affinity (Km 0.2 mM) and low capacity . The clinical consequence is that L-leucine uptake becomes saturated at 50-fold lower concentration than N-Acetyl-DL-allylglycine . These results demonstrate a mechanism of action that explains why N-Acetyl-DL-allylglycine is effective as a drug and L-leucine itself is not .

Result of Action

The result of N-Acetyl-DL-allylglycine’s action is the restoration of membrane potential in hyperpolarized/depolarized vestibular neurons . This effect is believed to be beneficial in the treatment of vertigo and potentially other neurological disorders .

Action Environment

The action environment of N-Acetyl-DL-allylglycine is primarily within the nervous system, particularly the vestibular nuclei

Safety and Hazards

Zukünftige Richtungen

N-acetyl-L-leucine, an enantiomer of N-acetyl-DL-allylglycine, is currently under development for rare neurological disorders . The therapeutic effects of N-acetyl-L-leucine are believed to be due to its selective recognition by different uptake transporters, which significantly contributes to its pharmacological effects .

Eigenschaften

IUPAC Name |

2-acetamidopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNLDKHXFVSKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50299-14-4 | |

| Record name | NSC270552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-D-allylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

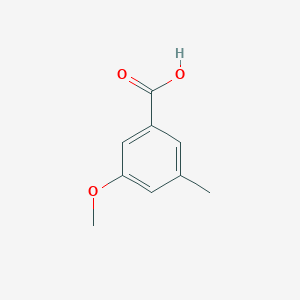

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the improved N-acetyl amino acid racemase (NAAAR) variant in the context of N-Acetyl-DL-allylglycine?

A1: The research focuses on developing a more efficient method to produce enantiomerically pure D-allylglycine from N-Acetyl-DL-allylglycine. The researchers achieved this by engineering an improved NAAAR variant (NAAAR G291D/F323Y) through directed evolution. This variant exhibits up to 6-fold higher activity than the wild-type NAAAR when acting upon a range of N-acetylated amino acids, including N-Acetyl-DL-allylglycine. [] This enhanced activity is crucial for industrial-scale applications as it allows for faster and more efficient conversion of the racemic mixture into the desired enantiomer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)